11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a synthetic derivative of the hexahydrodibenzo[b,e][1,4]diazepin-1-one scaffold, characterized by a seven-membered diazepine ring fused to two benzene rings. Key structural features include:
- Substituents: A 4-isopropylphenyl group at position 11 and four methyl groups at positions 3, 3, 7, and 8.
- Synthesis: Synthesized via reactions of enaminoketones with arylglyoxal hydrates in 2-propanol, followed by alkylation and acetylation steps .
- Structural Confirmation: Analogous compounds in this class have been confirmed via X-ray crystallography, as seen in related derivatives like 6c (3,3-dimethyl-10-acetyl-11-(p-chlorobenzoyl)-hexahydrodibenzo[b,e][1,4]diazepin-1-one) .
Properties
IUPAC Name |
2,3,9,9-tetramethyl-6-(4-propan-2-ylphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O/c1-15(2)18-7-9-19(10-8-18)25-24-22(13-26(5,6)14-23(24)29)27-20-11-16(3)17(4)12-21(20)28-25/h7-12,15,25,27-28H,13-14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOLLQSZCDTEJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)C(C)C)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501109791 | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338748-43-9 | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,10,11-Hexahydro-3,3,7,8-tetramethyl-11-[4-(1-methylethyl)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501109791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 11-(4-isopropylphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , with CAS number 338748-43-9 , is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacodynamics, therapeutic potential, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C26H32N2O |
| Molecular Weight | 388.55 g/mol |
| CAS Number | 338748-43-9 |
| Purity | NLT 98% |
Structural Characteristics
The structure of this compound features a dibenzo-diazepine core, which is known for various biological activities. The presence of the isopropylphenyl group may enhance lipophilicity, potentially influencing its interaction with biological membranes.
Anticonvulsant Activity
Research indicates that compounds similar to dibenzo-diazepines have demonstrated significant anticonvulsant properties. For instance, studies on related structures have shown efficacy in models of maximal electroshock seizure (MES) and formalin-induced pain models. These compounds exhibited effective dose ranges that suggest potential for treating seizures and neuropathic pain .
Neuropharmacological Effects
The neuropharmacological profile of dibenzo-diazepines often includes anxiolytic and antidepressant activities. A study on similar compounds revealed dual activity profiles where some derivatives exhibited both CNS stimulation and depression effects . This duality suggests that modifications to the chemical structure can lead to diverse therapeutic outcomes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Research has shown that substituents on the benzene rings significantly affect the potency and selectivity of these molecules towards specific receptors involved in neurotransmission . For example, modifications at the 4-position of the phenyl ring can enhance binding affinity to GABA receptors.
Study 1: Anticonvulsant Efficacy
In a controlled study involving various dibenzo-diazepine derivatives, it was found that certain modifications led to a marked increase in anticonvulsant activity compared to standard treatments like phenobarbital. The effective doses ranged from 13-21 mg/kg in animal models, indicating a promising therapeutic window for further exploration .
Study 2: Anxiolytic Properties
Another investigation focused on the anxiolytic effects of related compounds in rodent models. The results indicated a significant reduction in anxiety-like behavior at doses as low as 17 mg/kg. This suggests that structural modifications can yield compounds with enhanced anxiolytic profiles while maintaining safety profiles .
Comparison with Similar Compounds
Comparison with Similar Compounds
The hexahydrodibenzo[b,e][1,4]diazepin-1-one scaffold exhibits significant structural diversity. Below is a comparative analysis of key derivatives:
Structural and Physicochemical Comparisons
Key Observations
Substituent Effects: Lipophilicity: The target compound’s isopropyl and tetramethyl groups likely increase lipophilicity compared to methoxy () or hydroxypropanoyl () derivatives, impacting membrane permeability and bioavailability. Electronic Properties: Electron-withdrawing groups (e.g., CF₃ in ) improve metabolic stability, while electron-donating groups (e.g., methoxy in ) enhance solubility . Steric Hindrance: Bulky substituents like bromobenzoyl () or isopropylphenyl (target compound) may reduce binding affinity to compact active sites .
Synthetic Flexibility :
- The diazepin-1-one core allows modular functionalization at positions 3, 10, and 11 via alkylation, acylation, or arylation . For example, demonstrates acetylation at position 10, while introduces trifluoromethylphenyl at position 11.
Bioactivity Correlations :
- Computational studies () suggest that structural similarity (e.g., Tanimoto/Dice indexes) correlates with bioactivity clustering. For instance, derivatives with polar substituents (e.g., methoxy) may target hydrophilic binding pockets, whereas lipophilic analogs (e.g., target compound) could interact with hydrophobic domains .
Case Studies
- : Bioactivity profiling of 37 compounds revealed clustering based on structural similarity, with analogous derivatives (e.g., chloro vs. methoxy substituents) showing distinct protein target interactions. This implies that the target compound’s isopropyl group may confer unique pharmacological properties compared to chloro () or dimethoxy () analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
